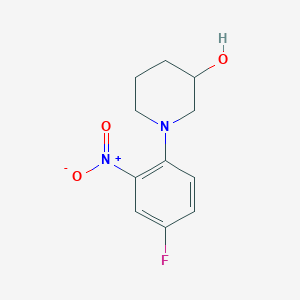

1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol

Description

Historical Context and Development

The development of this compound emerged within the broader context of fluorinated heterocyclic chemistry, which experienced intensive development following World War II. The synthesis and characterization of fluorinated piperidine derivatives gained momentum as researchers recognized the unique properties imparted by fluorine substitution in heterocyclic compounds. The specific synthesis methodology for this compound typically involves the reaction of 4-fluoro-2-nitroaniline with piperidine under controlled conditions, representing an advancement in nucleophilic substitution reactions applied to fluorinated aromatic systems. This synthetic approach reflects the evolution of synthetic strategies that emerged during the latter half of the twentieth century, when chemists began systematically exploring the incorporation of fluorine atoms into biologically active molecules.

The historical significance of this compound extends beyond its individual properties to represent a class of materials that bridge organofluorine chemistry with heterocyclic chemistry. Early research in fluorinated heterocycles focused primarily on perfluorinated systems, but the development of selectively fluorinated compounds like this compound demonstrated the potential for fine-tuning molecular properties through strategic fluorine placement. The compound's development timeline coincides with increased understanding of how fluorine substitution affects molecular interactions, particularly in the context of pharmaceutical applications where enhanced metabolic stability and bioavailability became important considerations.

Significance in Fluorinated Heterocyclic Chemistry

This compound occupies a prominent position within fluorinated heterocyclic chemistry due to its unique combination of structural features and reactive properties. The compound exemplifies how strategic fluorine incorporation can modify the electronic properties of heterocyclic systems without compromising their fundamental chemical behavior. The fluorine atom at the 4-position of the nitrophenyl group enhances the compound's lipophilicity and metabolic stability, characteristics that are highly valued in medicinal chemistry applications. These properties align with the broader trend in pharmaceutical research where fluorinated compounds comprise more than twenty percent of marketed medications due to their enhanced bioavailability and target protein affinity.

The significance of this compound extends to its role as a synthetic intermediate in the preparation of more complex fluorinated heterocycles. Its structural framework serves as a versatile platform for further chemical modifications, including reduction reactions that can convert the nitro group to amino functionality, oxidation reactions that can modify the hydroxyl group, and substitution reactions that can introduce additional substituents. The presence of multiple reactive sites makes this compound particularly valuable for synthetic chemists seeking to construct elaborate molecular architectures with precisely positioned fluorine atoms.

Furthermore, the compound contributes to our understanding of structure-activity relationships in fluorinated heterocycles. Research has demonstrated that fluorinated five-membered and six-membered heterocycles often exhibit enhanced biological activities compared to their non-fluorinated counterparts, with activities sometimes equal to or exceeding those of reference drugs. The specific positioning of the fluorine atom in this compound provides insights into how electronic effects influence molecular recognition and binding affinity in biological systems.

Classification within Piperidine Derivatives

This compound belongs to the extensive family of piperidine derivatives, which represent one of the most important synthetic fragments in drug design and pharmaceutical development. Piperidines are six-membered heterocyclic amines containing one nitrogen atom, and their derivatives are present in more than twenty classes of pharmaceuticals as well as numerous alkaloids. The classification of this specific compound places it among substituted piperidines that feature both aromatic substitution and hydroxyl functionality, creating a unique pharmacophore with distinct chemical and biological properties.

Within the piperidine derivative classification system, this compound can be categorized as a 3-hydroxypiperidine derivative with N-aryl substitution. This classification is significant because the position of the hydroxyl group on the piperidine ring influences both the compound's conformational preferences and its potential for hydrogen bonding interactions. The presence of the hydroxyl group at the 3-position creates specific stereochemical considerations and affects the compound's overall three-dimensional structure, which can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

The compound's classification within fluorinated piperidine derivatives is particularly noteworthy given the growing importance of this subclass in pharmaceutical applications. Fluorinated piperidines appear in numerous therapeutic categories, including selective serotonin reuptake inhibitors, antipsychotic medications, opioids, and histamine receptor antagonists. The specific substitution pattern in this compound positions it as a potential intermediate for synthesizing compounds with similar therapeutic targets, highlighting its importance within this classification scheme.

Nomenclature and Chemical Identity

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming heterocyclic compounds with multiple substituents. The name clearly indicates the compound's structural components: a piperidine ring system serving as the parent structure, a hydroxyl group at position 3 of the piperidine ring, and a substituted phenyl group attached to the nitrogen atom at position 1. The phenyl substituent carries two functional groups: a fluorine atom at the 4-position and a nitro group at the 2-position, both numbered according to the phenyl ring's own numbering system.

The compound's chemical identity is definitively established through multiple identification systems and analytical parameters. The Chemical Abstracts Service registry number 1386140-00-6 provides a unique identifier for this specific compound within chemical databases. The Molecular Data Limited number MFCD11039141 serves as an additional identifier in chemical inventory systems. These identification numbers ensure unambiguous communication about this compound across different research contexts and commercial applications.

Table 1: Chemical Identity Parameters of this compound

The compound's spectroscopic characteristics provide additional confirmation of its chemical identity. The International Chemical Identifier string and simplified molecular-input line-entry system representations offer standardized methods for encoding the compound's structure in computational databases. These identifiers facilitate automated searching and matching procedures in chemical informatics applications, ensuring that researchers can reliably locate information about this specific compound across diverse chemical databases and literature sources.

Properties

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O3/c12-8-3-4-10(11(6-8)14(16)17)13-5-1-2-9(15)7-13/h3-4,6,9,15H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEOIIRRWGCFQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=C(C=C2)F)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (S_NAr) Route

The most common approach involves the nucleophilic aromatic substitution of a halogenated 4-fluoro-2-nitrobenzene derivative with piperidin-3-ol under controlled conditions.

| Step | Description | Reagents and Conditions |

|---|---|---|

| 1 | Starting material preparation | 4-Fluoro-2-nitrochlorobenzene or 4-fluoro-2-nitrofluorobenzene |

| 2 | Nucleophilic substitution | Piperidin-3-ol as nucleophile, base such as sodium carbonate or potassium carbonate |

| 3 | Reaction medium | Polar aprotic solvents like dimethylformamide (DMF) or ethanol |

| 4 | Temperature | Reflux conditions, typically 80–110°C |

| 5 | Atmosphere | Inert atmosphere (nitrogen or argon) to prevent oxidation |

| 6 | Purification | Recrystallization or chromatographic techniques |

Mechanism: The nucleophilic nitrogen of piperidin-3-ol attacks the electron-deficient aromatic carbon bearing the halogen, displacing the halide and forming the C–N bond. The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic substitution.

Alternative Coupling Methods

Transition Metal-Catalyzed Coupling: Palladium-catalyzed Buchwald-Hartwig amination can be employed using 4-fluoro-2-nitrohalobenzenes and piperidin-3-ol derivatives. This method provides high selectivity and yields but requires careful catalyst and ligand selection.

Reductive Amination: Starting from 4-fluoro-2-nitrobenzaldehyde, reductive amination with piperidin-3-ol under reducing conditions (e.g., sodium triacetoxyborohydride) can afford the target compound, although this is less common due to the nitro group's sensitivity.

Reaction Optimization and Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Sodium carbonate (Na2CO3), potassium carbonate (K2CO3) | Facilitates deprotonation of piperidin-3-ol for nucleophilic attack |

| Solvent | DMF, ethanol, or DMSO | Polar aprotic solvents favor S_NAr reactions |

| Temperature | 80–110°C | Elevated temperature accelerates substitution |

| Time | 6–24 hours | Dependent on substrate reactivity and scale |

| Atmosphere | Nitrogen or argon | Prevents oxidation of sensitive groups |

| Workup | Aqueous quenching, extraction with organic solvents | Removal of inorganic salts and impurities |

| Purification | Recrystallization from ethanol or ethyl acetate; column chromatography | Ensures high purity (>98%) |

Analytical Characterization and Purity Assessment

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the substitution pattern and hydroxyl group presence.

- High-Performance Liquid Chromatography (HPLC): Used to determine purity and monitor reaction progress.

- Mass Spectrometry (MS): Confirms molecular weight and structure.

- Melting Point: Typical melting points for related compounds range between 60–70°C, used as a purity indicator.

Notes on Stereochemistry and Enantioselectivity

- The hydroxyl group at the 3-position of the piperidine ring introduces a chiral center.

- Enantioselective synthesis or resolution may be required for applications needing stereochemical purity.

- Chiral catalysts or auxiliaries and chromatographic separation (chiral HPLC) are common strategies.

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Type | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 4-Fluoro-2-nitrochlorobenzene + piperidin-3-ol | S_NAr | Reflux, Na2CO3, DMF, N2 atmosphere | Simple, scalable | Requires high temperature, long reaction time |

| Pd-Catalyzed Buchwald-Hartwig Amination | 4-Fluoro-2-nitrohalobenzene + piperidin-3-ol | Cross-coupling | Pd catalyst, base, inert atmosphere | High selectivity, mild conditions | Expensive catalysts, sensitive to moisture |

| Reductive Amination | 4-Fluoro-2-nitrobenzaldehyde + piperidin-3-ol | Reductive amination | NaBH(OAc)3, mild conditions | Mild, selective | Nitro group sensitivity, less common |

Chemical Reactions Analysis

1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as palladium on carbon and sodium borohydride. Major products formed from these reactions include the corresponding amines, carbonyl compounds, and substituted derivatives.

Scientific Research Applications

Biological Activities

1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol has been investigated for its biological activities, particularly in the context of cancer research.

Antitumor Activity

Several studies have evaluated the antitumor potential of this compound:

- In Vitro Studies : The compound has shown promising results against various cancer cell lines. For example, it was tested against human tumor cells and demonstrated significant inhibition of cell growth, with IC50 values indicating effective cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15.72 |

| MCF7 (Breast) | 20.68 |

| HeLa (Cervical) | 18.45 |

These results suggest that this compound may serve as a lead compound for developing new anticancer agents.

Therapeutic Potential

Given its biological profile, this compound holds potential for further development as a therapeutic agent in oncology. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.

Case Studies

-

Study on Antitumor Effects :

- A study published in a peer-reviewed journal explored the effects of this compound on various cancer cell lines, demonstrating its ability to inhibit tumor growth significantly.

- The study utilized both in vitro assays and molecular docking studies to elucidate the interaction between the compound and target proteins involved in cancer progression.

-

Pharmacokinetic Profiling :

- Another investigation focused on the pharmacokinetic properties of this compound, assessing absorption, distribution, metabolism, and excretion (ADME) characteristics.

- Results indicated favorable absorption rates and metabolic stability, making it a viable candidate for further clinical development.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in biological processes. For example, its potential antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

The following analysis compares 1-(4-fluoro-2-nitrophenyl)piperidin-3-ol with structurally or functionally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Piperidine Derivatives with Hydroxyl and Aromatic Substituents

Key Observations :

- The position of the hydroxyl group on piperidine (e.g., 3 vs. 4) significantly affects biological selectivity, as seen in RB-019 (3-OH) versus RB-005 (4-OH), where 3-OH confers higher SK1 selectivity .

- Bulky aromatic substituents (e.g., chloroquinoline) enhance viral protein binding, suggesting that this compound’s nitroaromatic group may similarly target viral proteases or polymerases .

Nitrophenyl-Substituted Heterocycles

Key Observations :

- Replacing piperidine with imidazole or piperazine alters solubility and target engagement. For example, piperazine derivatives often exhibit improved blood-brain barrier penetration .

Structural Impact of Fluorine and Nitro Groups

- Fluorine : The 4-fluoro substituent in this compound enhances metabolic stability and hydrophobic interactions, similar to fluorinated analogs in and b .

Biological Activity

1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structural features, including the presence of a fluorine atom and a nitro group, contribute to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and empirical data from case studies.

Chemical Structure and Properties

The compound this compound consists of a piperidine ring substituted with a 4-fluoro-2-nitrophenyl group. The fluorine atom can enhance lipophilicity and alter the compound's binding affinity to biological targets. The nitro group is known for its role in various biological interactions, including enzyme inhibition.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as receptors and enzymes. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It can bind to various receptors, modulating their activity and influencing signaling pathways.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies indicate that this compound can inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells.

- Antiviral Properties : Its structural analogs have shown potential as antiviral agents against several viral infections.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in cellular models.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of K562 leukemia cells | |

| Antiviral | Potential activity against viral infections | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokine release |

Case Study: Anticancer Activity

In a study assessing the anticancer properties of this compound, it was found that the compound significantly inhibited the growth of K562 human leukemia cells at low concentrations. The mechanism involved induction of apoptosis, as evidenced by cell cycle analysis and DNA fragmentation assays. This highlights the compound's potential as a lead structure for developing new anticancer agents.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available piperidine derivatives. Modifications to the nitrophenyl group can yield various analogs with differing biological profiles, which can be explored for enhanced efficacy or reduced toxicity.

Comparative Analysis

When compared to structurally similar compounds such as 1-(4-Nitrophenyl)piperidin-3-ol, the addition of fluorine in this compound alters its chemical reactivity and biological activity. This substitution may enhance receptor binding affinity and improve pharmacokinetic properties.

Table 2: Comparison with Related Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-(4-Nitrophenyl)piperidin-3-ol | Nitro group only | Moderate anticancer activity |

| This compound | Fluorine and nitro groups | Enhanced anticancer activity |

| 1-(2-Chloropyrimidin-4-yl)piperidin-3-ol | Pyrimidine ring substitution | Varied activity based on structure |

Q & A

Basic: What spectroscopic techniques are critical for confirming the molecular structure of 1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR : Identify proton environments (e.g., piperidine ring protons at δ 1.5–3.5 ppm, aromatic protons from the 4-fluoro-2-nitrophenyl group at δ 7.0–8.5 ppm). Fluorine coupling patterns (e.g., para-fluorine splitting) and nitro group deshielding effects should be analyzed .

- 19F NMR : Confirm the fluorine substituent’s position and electronic environment.

- Infrared (IR) Spectroscopy : Detect functional groups like the hydroxyl (O–H stretch at ~3200–3600 cm⁻¹), nitro (asymmetric/symmetric NO₂ stretches at ~1520 and 1350 cm⁻¹), and aromatic C–F bonds (~1200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular formula via exact mass determination (e.g., [M+H]⁺ ion matching C₁₁H₁₂FN₂O₃).

Advanced: How can regioselective nitration be optimized during the synthesis of this compound?

Methodological Answer:

- Directing Group Strategy : Use the fluorine atom as a meta-director to position the nitro group at the ortho position relative to the piperidine ring. Nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) must balance reactivity and selectivity .

- Protection of Hydroxyl Group : Protect the piperidin-3-ol hydroxyl with a tert-butyldimethylsilyl (TBS) group to prevent oxidation during nitration. Deprotection post-nitration using TBAF ensures integrity of the hydroxyl group .

- Monitoring Reaction Progress : Use TLC or HPLC to track intermediates and minimize by-products (e.g., over-nitrated derivatives).

Basic: What are common synthetic routes for this compound?

Methodological Answer:

- Stepwise Synthesis :

- Piperidine Functionalization : Introduce the hydroxyl group via epoxidation of piperidine followed by acid-catalyzed ring-opening .

- Aromatic Substitution : Couple 4-fluoro-2-nitrobenzene to piperidin-3-ol via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr), requiring a catalyst like Pd(OAc)₂ or CuI .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates and yields.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product from unreacted starting materials .

Advanced: How can conflicting bioactivity data between structural analogs of piperidin-3-ol derivatives be reconciled?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., hydroxyl vs. ethanone groups) on target binding. For example, replacing the hydroxyl with a methoxy group in 1-(4-Methoxyphenyl)piperidin-3-ol reduces hydrogen-bonding capacity, altering receptor affinity .

- Crystallographic Overlays : Use X-ray data (e.g., ’s dihedral angle analysis) to identify steric clashes or conformational changes in analogs.

- Enzymatic Assays : Test analogs against purified targets (e.g., kinases) to isolate structural contributions to selectivity. For example, piperidin-3-ol derivatives with longer alkyl chains show enhanced sphingosine kinase 1 (SK1) selectivity due to hydrophobic pocket interactions .

Advanced: What role does the nitro group play in modulating biological interactions of this compound?

Methodological Answer:

- Electron-Withdrawing Effects : The nitro group increases electrophilicity of the aromatic ring, enhancing π-π stacking with aromatic residues in enzyme active sites (e.g., tyrosine or phenylalanine) .

- Redox Activity : Nitro groups can undergo enzymatic reduction to nitroso or amine intermediates, potentially generating reactive oxygen species (ROS) in cytotoxicity assays. Monitor via cyclic voltammetry or ESR spectroscopy .

- Hydrogen Bonding : The nitro group’s oxygen atoms may act as hydrogen bond acceptors with lysine or arginine residues, as seen in crystallographic studies of similar nitrophenyl derivatives .

Basic: How should researchers address stability challenges during storage and handling of this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the nitro group.

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the piperidine ring.

- Temperature : Maintain storage at –20°C for long-term stability, validated via accelerated stability studies (40°C/75% RH for 6 months) .

Advanced: What experimental strategies are effective for designing bioactivity assays for this compound?

Methodological Answer:

- Enzyme Inhibition Assays :

- Kinase Profiling : Test against a panel of kinases (e.g., SK1, EGFR) using ADP-Glo™ assays. Compare IC₅₀ values with analogs like RB-005 and RB-019, which show SK1 selectivity via piperidine hydroxyl positioning .

- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY conjugates) to track intracellular localization via confocal microscopy.

- Metabolic Stability : Assess hepatic clearance using liver microsomes (e.g., human CYP450 isoforms) to guide in vivo studies .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Crystal Growth : Optimize solvent systems (e.g., ethanol/water) for slow evaporation. For nitro-containing compounds, avoid polar solvents that may disrupt crystal packing .

- Dihedral Angle Analysis : Measure angles between aromatic rings and piperidine (e.g., ’s 88.45° dihedral for nitro-phenyl vs. piperidine), which influence molecular conformation and bioactivity .

- Hydrogen Bond Networks : Identify stabilizing interactions (e.g., O–H⋯O between hydroxyl and nitro groups) using SHELX software for refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.